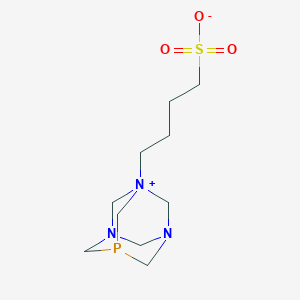
4-((1R,3R,5S,7R)-1,3,5-Triaza-7-phosphaadamantan-1-ium-1-yl)butane-1-sulfonate, 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1R,3R,5S,7R)-1,3,5-Triaza-7-phosphaadamantan-1-ium-1-yl)butane-1-sulfonate, 98% is a useful research compound. Its molecular formula is C10H20N3O3PS and its molecular weight is 293.33 g/mol. The purity is usually 95%.
The exact mass of the compound 4-((1R,3R,5S,7R)-1,3,5-Triaza-7-phosphaadamantan-1-ium-1-yl)butane-1-sulfonate, 98% is 293.09629968 g/mol and the complexity rating of the compound is 397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-((1R,3R,5S,7R)-1,3,5-Triaza-7-phosphaadamantan-1-ium-1-yl)butane-1-sulfonate, 98% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1R,3R,5S,7R)-1,3,5-Triaza-7-phosphaadamantan-1-ium-1-yl)butane-1-sulfonate, 98% including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cross-Coupling Reactions
This compound, also known as PTABS, is a water-soluble phosphine ligand used in a variety of cross-coupling reactions, including Heck, Suzuki, and Sonagashira cross-couplings .
Ligand for Transition Metal Complexes
As a reagent in organic synthesis, it is used as a ligand for transition metal complexes . This allows for the formation of various transition metal cations .
Catalyst for Baylis–Hillman Reactions
It is also used as a catalyst for Baylis–Hillman reactions . These reactions are important in the formation of carbon-carbon bonds in organic synthesis.
Complexing Properties
The compound has shown complexing properties towards some lanthanides and transition metal cations . This makes it useful in the study of these elements and their reactions.
Antimicrobial Activity
Studies have shown that this compound has significant antimicrobial activity . It has been found to have strong biologic activity against tested pathogens .
Antioxidant Activity
In addition to its antimicrobial properties, the compound has also demonstrated antioxidant activities . It exhibits excellent radical scavenging properties .
Pd Catalyzed C-H (hetero)arylation of 1,3,4-Oxadiazoles
This compound has been used as a ligand in the efficient Pd catalyzed C-H (hetero)arylation of 1,3,4-Oxadiazoles using bromo(hetero)arenes .
Pd Catalyzed Amination of 6-chloropurine Ribonucleoside
It has been used for the water-soluble catalytic system for the Pd catalyzed amination of 6-chloropurine ribonucleoside and synthesis of alogliptin .
Mecanismo De Acción
Target of Action
It is known that ptabs is a phosphine ligand , which suggests that its targets are likely to be metal ions in various biochemical reactions.
Mode of Action
PTABS acts as a ligand in various cross-coupling reactions . A ligand is a molecule that binds to another (usually larger) molecule. In this case, PTABS can bind to metal ions, facilitating various chemical reactions. The exact nature of these interactions and the resulting changes would depend on the specific reaction conditions and the other reactants involved.
Propiedades
IUPAC Name |
4-(3,5-diaza-1-azonia-7-phosphatricyclo[3.3.1.13,7]decan-1-yl)butane-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N3O3PS/c14-18(15,16)4-2-1-3-13-6-11-5-12(7-13)9-17(8-11)10-13/h1-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJWBSOVUYDJAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N2C[N+]3(CN1CP(C2)C3)CCCCS(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N3O3PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3,5-Triaza-7-phosphaadamantan-1-ium-1-yl)butane-1-sulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-Dimethylamino-metH-(Z)-ylidene]-3-oxo-succinic acid diethyl ester, 95%](/img/structure/B6295142.png)
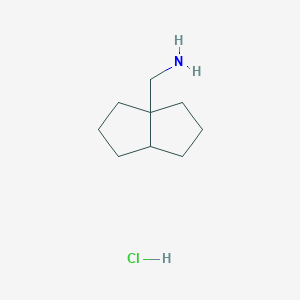
![rel-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one dihydrochloride, 95%](/img/structure/B6295167.png)


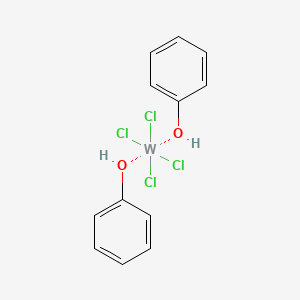
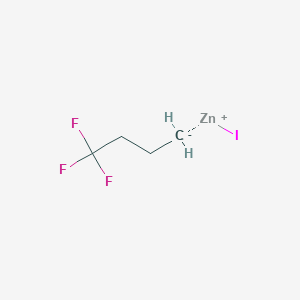
![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1S,2S)-1,2-diphenyl-2-(1-piperidinyl)ethyl]amino]-3-cyclobutene-1,2-dione, 98%, (99% ee)](/img/structure/B6295206.png)
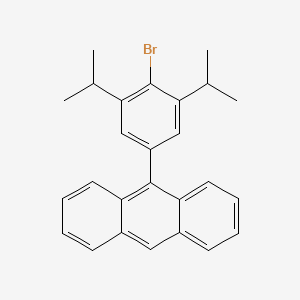
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(2R)-2-(dimethylamino)-3-methylbutyl]thiourea, 98%, (99% ee)](/img/structure/B6295213.png)
![(2R,3R)-3-(tert-Butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6295215.png)
![(R)-3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6295233.png)
![(R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6295235.png)
